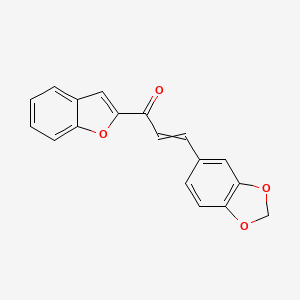![molecular formula C19H14O3 B14610744 3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one CAS No. 59431-43-5](/img/structure/B14610744.png)
3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one: is a synthetic organic compound that belongs to the class of chromen-4-one derivatives These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one typically involves the condensation of 4-methylacetophenone with chromen-4-one derivatives under basic conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating the reaction mixture to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Substituted chromen-4-one derivatives
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cancer progression, and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chroman-4-one: Lacks the 3-(4-methylphenyl)-3-oxoprop-1-enyl substituent but shares the chromen-4-one core.
Flavonoids: A class of compounds with similar structural features but different substituents and biological activities.
Coumarins: Another class of compounds with a benzopyran core, known for their anticoagulant properties.
Uniqueness
3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
59431-43-5 |
|---|---|
Molekularformel |
C19H14O3 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
3-[3-(4-methylphenyl)-3-oxoprop-1-enyl]chromen-4-one |
InChI |
InChI=1S/C19H14O3/c1-13-6-8-14(9-7-13)17(20)11-10-15-12-22-18-5-3-2-4-16(18)19(15)21/h2-12H,1H3 |
InChI-Schlüssel |
JVOHKUCPCRMTCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=COC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole](/img/structure/B14610662.png)
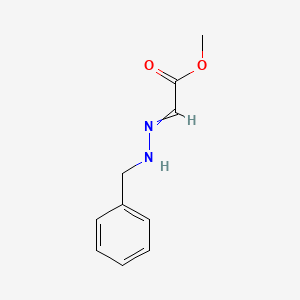

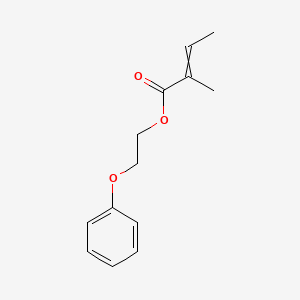
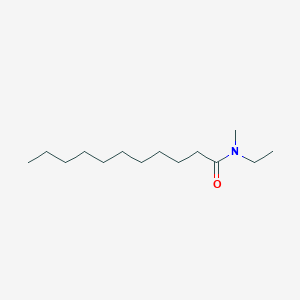
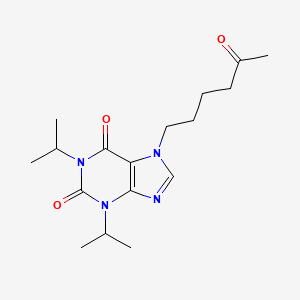
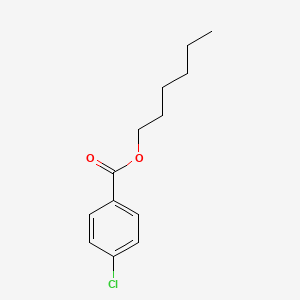
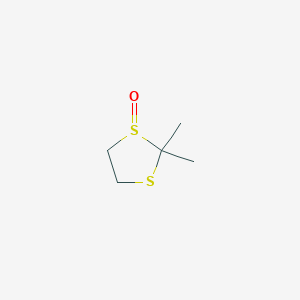
![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)
![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)

